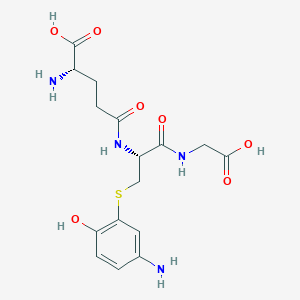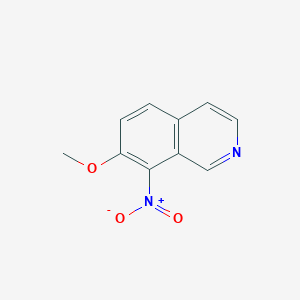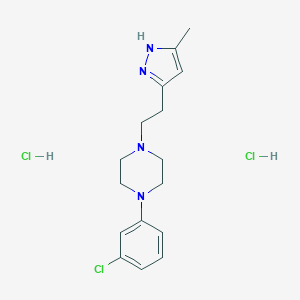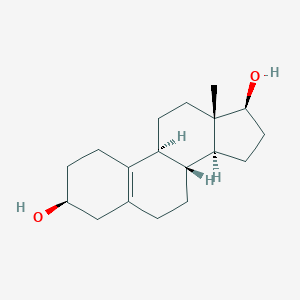
Desacetyl Acetaminophen Glutathione
Übersicht
Beschreibung
Synthesis Analysis
DAG is synthesized in the liver as a result of the metabolic processing of acetaminophen. The key enzyme involved in this pathway is prostaglandin H synthase, which converts acetaminophen to its toxic metabolite, NAPQI. NAPQI is then rapidly conjugated with glutathione to form DAG, mitigating potential liver damage. This pathway emphasizes the protective role of glutathione against acetaminophen-induced hepatotoxicity (Harvison et al., 1988).
Wissenschaftliche Forschungsanwendungen
Rolle in antioxidativen Prozessen
Glutathion (GSH), ein Bestandteil von Desacetyl Acetaminophen Glutathione, weist aufgrund seiner hohen intrazellulären Konzentration, Ubiquität und hohen Reaktivität gegenüber Elektrophilen der Sulfhydrylgruppe seiner Cystein-Einheit besondere antioxidative Eigenschaften auf . Es spielt eine entscheidende Rolle beim Schutz von Zellen vor schädlichen Molekülen .
Zelluläre Prozesse
Das Tripeptid Glutathion spielt wichtige Rollen in vielen Zellprozessen, darunter Differenzierung, Proliferation und Apoptose . Störungen der Glutathion-Homöostase sind sowohl an der Ätiologie als auch am Fortschreiten verschiedener menschlicher Krankheiten beteiligt, darunter Krebs .
Modulation der Glutathionspiegel
Es wurde festgestellt, dass natürliche Verbindungen die Glutathionspiegel und -funktion über ihre Rolle als bloße Antioxidantien hinaus modulieren . Bestimmte Verbindungen können die Expression von Glutathion-verwandten Enzymen hochregulieren, die Verfügbarkeit von Cystein, der limitierenden Aminosäure für die Glutathionsynthese, erhöhen oder direkt mit Glutathion interagieren und dessen Funktion modulieren .
Therapeutisches Potenzial
Diese Verbindungen könnten therapeutisches Potenzial in einer Vielzahl von Krankheitszuständen haben, bei denen eine Dysregulation von Glutathion ein beitragender Faktor ist . Beispielsweise könnte das Potenzial von Flavonoiden, die Glutathionspiegel zu erschöpfen, für die Krebsbehandlung von Bedeutung sein .
Steigerung des zellulären Glutathions
Es besteht ein wachsendes Interesse daran, die beste(n) Methode(n) zur Steigerung des zellulären Glutathions sowohl zur Krankheitsvorbeugung als auch zur Behandlung zu ermitteln . Wichtige Strategien zur erfolgreichen Steigerung der zellulären GSH-Speicher umfassen GSH selbst, seine Derivate, NRf-2-Aktivatoren, Cystein-Prodrogen, Lebensmittel und spezielle Diäten
Wirkmechanismus
Target of Action
Desacetyl Acetaminophen Glutathione primarily targets glutathione (GSH) , a tripeptide with many roles in cells . It conjugates to drugs to make them more soluble for excretion, is a cofactor for some enzymes, is involved in protein disulfide bond rearrangement, and reduces peroxides .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. The primary therapeutic effect of N-acetyl-cysteine (NAC), a precursor of glutathione (GSH), is the replenishment of GSH, which can scavenge the reactive metabolite of Acetaminophen (APAP) . Later effects include the scavenging of reactive oxygen in mitochondria and support of mitochondrial energy metabolism .
Biochemical Pathways
The affected pathways involve the metabolism and detoxification of Acetaminophen. Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .
Pharmacokinetics
Most of the drug is eliminated by glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1), respectively . Some is converted by cyp2e1 and other cytochrome p450 enzymes to a reactive intermediate that can bind to sulfhydryl groups . The glucuronide, sulfate, and GSH conjugates are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .
Result of Action
The result of the compound’s action is the detoxification of Acetaminophen and the prevention of liver damage. The metabolite can deplete liver glutathione (GSH) and modify cellular proteins . GSH binding occurs spontaneously, but may also involve GSH-S-transferases . Protein binding leads to oxidative stress and mitochondrial damage .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in marine organisms subjected to contamination resulting from large human settlements along coastal areas, the effects of Acetaminophen can be potentiated . Therefore, the environment plays a crucial role in the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Given the diverse roles of GSH in cellular physiology, the clinical importance of altered glutathione homeostasis is gaining well-deserved attention . Disturbances in GSH homeostasis have been implicated in neurodegenerative disorders, liver disease, cystic fibrosis, pulmonary and cardiovascular diseases, as well as the chronic age-related diseases and the aging process itself .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O7S/c17-8-1-3-11(21)12(5-8)28-7-10(15(25)19-6-14(23)24)20-13(22)4-2-9(18)16(26)27/h1,3,5,9-10,21H,2,4,6-7,17-18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIOCFGATFKYGA-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926488 | |
| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129762-76-1 | |
| Record name | Glycine, N-(S-(5-amino-2-hydroxyphenyl)-N-L-gamma-glutamyl-L-cysteinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)











